1-bromo-2-ethyl-4-fluoro-5-nitrobenzene
Description
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene is a substituted aromatic compound featuring a benzene ring with four distinct functional groups: a bromine atom at position 1, an ethyl group at position 2, a fluorine atom at position 4, and a nitro group at position 5. Its molecular formula is C₈H₇BrFNO₂, with a calculated molecular weight of 248.05 g/mol. The compound’s structure combines electron-withdrawing (bromine, nitro, fluorine) and electron-donating (ethyl) groups, creating unique physicochemical properties.
Properties
CAS No. |
1807170-34-8 |
|---|---|
Molecular Formula |
C8H7BrFNO2 |
Molecular Weight |
248 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Ethylation: The addition of an ethyl group.
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Industrial Production Methods: Industrial production of 1-bromo-2-ethyl-4-fluoro-5-nitrobenzene typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed by the oxidation of the ethyl group.
Scientific Research Applications
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-ethyl-4-fluoro-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the substituents on the benzene ring influence the reactivity and orientation of further reactions. The presence of electron-withdrawing groups like the nitro group can deactivate the benzene ring, making it less reactive towards electrophiles.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Ethyl vs. Trifluoromethyl (CF₃): Compounds like 2-bromo-5-nitrobenzotrifluoride exhibit enhanced electron-withdrawing effects due to the CF₃ group, leading to higher thermal stability (boiling point ~33–35°C) . Ethoxy Group: The ethoxy substituent in C₈H₇BrFNO₃ introduces oxygen-based polarity, improving solubility in alcohols and ethers .
Positional Isomerism :
- In 5-bromo-1-chloro-2-fluoro-3-nitrobenzene, the bromine and nitro groups occupy adjacent positions (3 and 5), creating a meta-directing effect distinct from the para-nitro orientation in the target compound .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-bromo-2-ethyl-4-fluoro-5-nitrobenzene, and how can reaction conditions be optimized for yield?
Answer:
A multistep synthesis is typically required, starting with a substituted benzene precursor. For example:
Nitration : Introduce the nitro group at the 5-position using mixed HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.
Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the 1-position. The ethyl and fluoro substituents influence regioselectivity; steric hindrance from the ethyl group may necessitate longer reaction times.
Ethyl/Fluoro Introduction : If the ethyl or fluoro groups are not present in the precursor, Friedel-Crafts alkylation (for ethyl) or Balz-Schiemann reactions (for fluoro) may be required.
Optimization : Monitor intermediates via TLC and adjust stoichiometry (e.g., excess Br₂ for bromination). Purity can be enhanced using column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: Which spectroscopic methods are most reliable for characterizing this compound, and how should conflicting data be resolved?
Answer:
- ¹H/¹³C NMR : Key for identifying substituent positions. The ethyl group’s triplet (δ ~1.2–1.5 ppm) and adjacent CH₂ (δ ~2.5–3.0 ppm) are diagnostic. Fluorine coupling in NMR may split signals.
- FT-IR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and C-Br (~500–600 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
Conflict Resolution : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) .
Advanced: How do substituent electronic effects (bromo, ethyl, fluoro, nitro) influence reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
The nitro group (-NO₂) is strongly electron-withdrawing, activating the ring for NAS at positions ortho/para to itself. However:
- Bromine (meta to nitro) is deactivated due to the nitro group’s -I effect.
- Ethyl (+I effect) slightly donates electrons, potentially reducing NAS reactivity at adjacent positions.
- Fluoro (-I, +M) creates partial deactivation but may direct nucleophiles to specific positions.
Methodology : Use Hammett σ constants to predict substituent effects. Experimental validation via competition reactions (e.g., substituting Br with –OH under basic conditions) can confirm theoretical predictions .
Advanced: How can side reactions (e.g., nitro reduction or dehalogenation) be minimized during functionalization?
Answer:
- Nitro Group Protection : Avoid reductive conditions (e.g., H₂/Pd). If reduction is unintended, use milder catalysts (e.g., Zn/NH₄Cl) or lower temperatures.
- Dehalogenation Control : In cross-coupling reactions (e.g., Suzuki), employ Pd catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., SPhos) to suppress β-hydride elimination.
- Monitoring : Use in situ FT-IR or GC-MS to detect byproducts early.
Case Study : For Suzuki coupling, optimize solvent polarity (toluene/EtOH) and base (K₂CO₃ vs. Cs₂CO₃) to balance reactivity and stability .
Basic: What storage conditions are recommended to maintain compound stability?
Answer:
- Storage : Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation and hydrolysis.
- Handling : Use anhydrous solvents in reactions to avoid Br⁻ displacement by water.
- Safety : Follow OSHA guidelines for nitroaromatics (skin/eye protection, fume hood use) .
Advanced: Can computational methods predict regioselectivity in electrophilic substitution, and how do they align with experimental data?
Answer:
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify electron-deficient regions. For 1-bromo-2-ethyl-4-fluoro-5-nitrobenzene, EPS typically highlights the nitro-adjacent position as most electrophilic.
- Validation : Compare computed activation energies for bromination at different positions with experimental product ratios (HPLC analysis). Discrepancies may arise from steric effects (ethyl group hindrance) not fully captured in simulations .
Basic: How does solubility in organic solvents influence reaction design?
Answer:
- Solubility Profile : The compound is likely soluble in polar aprotic solvents (DMF, DMSO) due to nitro and halogen groups. Ethyl enhances solubility in ethers (THF).
- Reaction Design : Use DMF for SNAr reactions; switch to THF for Grignard additions. Precipitation in nonpolar solvents (hexane) aids purification .
Advanced: What catalyst systems optimize bromine participation in cross-coupling reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
